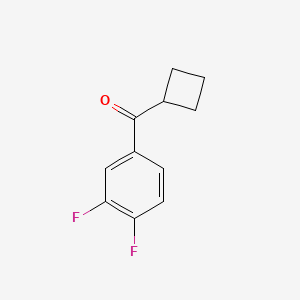

Cyclobutyl 3,4-difluorophenyl ketone

Description

Significance of Cyclobutyl Moieties in Organic Synthesis Research

Cyclobutyl groups, while less common than their five- and six-membered counterparts, are increasingly recognized for their valuable role in organic synthesis and medicinal chemistry. nih.gov Their unique structural and reactive properties offer opportunities for the design of novel molecular architectures. nih.gov

Cyclobutane (B1203170) rings are characterized by significant ring strain, a consequence of the deviation of their internal bond angles from the ideal tetrahedral angle of 109.5°. masterorganicchemistry.com This strain is a combination of angle strain and torsional strain. The total strain energy of cyclobutane is approximately 26.3 kcal/mol. masterorganicchemistry.com This inherent strain energy makes cyclobutane rings more reactive than their larger cycloalkane analogs, as ring-opening reactions can relieve this strain. fiveable.meresearchgate.net

Table 1: Strain Energies of Small Cycloalkanes

| Cycloalkane | Number of Carbon Atoms | Total Strain Energy (kcal/mol) |

| Cyclopropane | 3 | 27.6 |

| Cyclobutane | 4 | 26.3 |

| Cyclopentane | 5 | 7.4 |

| Cyclohexane | 6 | ~0 |

This table illustrates the high strain energy of cyclobutane compared to larger, more stable cycloalkanes.

The high ring strain in cyclobutanes leads to a unique reactivity profile. fiveable.me They can undergo a variety of ring-opening reactions under conditions such as hydrogenation, acid or base catalysis, and thermolysis or photolysis. researchgate.netpharmaguideline.com This reactivity can be harnessed in organic synthesis to construct more complex molecules. researchgate.net Furthermore, the puckered conformation of the cyclobutane ring can influence the stereochemistry of reactions at adjacent centers. fiveable.me The introduction of a cyclobutyl moiety can also enhance the metabolic stability of drug candidates. nih.gov

Role of Fluorine Substitution in Aromatic Systems within Chemical Research

The incorporation of fluorine atoms into aromatic rings has become a powerful strategy in medicinal chemistry and materials science. numberanalytics.comtandfonline.com Fluorine's unique properties can profoundly alter the physical, chemical, and biological characteristics of a molecule. acs.orgacs.org

Fluorine is the most electronegative element, and its substitution onto an aromatic ring exerts a strong electron-withdrawing inductive effect (-I effect). numberanalytics.comacs.org This effect decreases the electron density of the aromatic ring. numberanalytics.com Concurrently, the lone pairs of electrons on the fluorine atom can be donated to the aromatic π-system through a resonance effect (+M effect). wikipedia.org While the inductive effect generally deactivates the ring towards electrophilic aromatic substitution, the resonance effect directs incoming electrophiles to the ortho and para positions. wikipedia.org In the case of fluorobenzene, the +M effect can partially counteract the -I effect, making it more reactive than other halobenzenes in electrophilic aromatic substitution. acs.org

The strong inductive effect of fluorine makes the carbon atom to which it is attached more electrophilic. wyzant.com This increased partial positive charge facilitates nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces the fluorine atom. numberanalytics.comwyzant.com In fact, aryl fluorides are often more reactive in SNAr reactions than other aryl halides, a counterintuitive trend when considering leaving group ability in other substitution reactions like SN2. wyzant.comstackexchange.com The presence of multiple fluorine atoms, as in a difluorophenyl group, further enhances this effect.

Contextualization of Cyclobutyl 3,4-Difluorophenyl Ketone within Academic Chemical Space

This compound itself is a relatively understudied compound in the published scientific literature. However, its structure suggests several areas of potential research interest. The combination of a strained cyclobutyl ring and an electron-deficient difluorinated aromatic ring, linked by a ketone, presents a molecule with a rich potential for diverse chemical transformations.

The ketone functionality can be a handle for various organic reactions, such as reductions, oxidations, and additions. The reactivity of the cyclobutyl ring could be explored for ring-opening or rearrangement reactions, potentially leading to novel molecular scaffolds. The 3,4-difluorophenyl group is a common motif in medicinal chemistry, often incorporated to improve metabolic stability, binding affinity, and pharmacokinetic properties. tandfonline.commdpi.com Therefore, derivatives of this compound could be of interest in drug discovery programs.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 898791-28-1 |

| Molecular Formula | C₁₁H₁₀F₂O |

| Molecular Weight | 196.19 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

cyclobutyl-(3,4-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O/c12-9-5-4-8(6-10(9)13)11(14)7-2-1-3-7/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKGMUCWRQBMLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642552 | |

| Record name | Cyclobutyl(3,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-28-1 | |

| Record name | Cyclobutyl(3,4-difluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutyl(3,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Analysis of Chemical Reactivity and Transformations

Reactions at the Ketone Carbonyl Group

The carbonyl group is the primary site of reactivity in Cyclobutyl 3,4-difluorophenyl ketone. Its polarized carbon-oxygen double bond allows for a multitude of transformations, initiated by the attack of nucleophiles or the action of reducing agents.

Nucleophilic addition is a fundamental reaction class for ketones. wikipedia.org The carbonyl carbon of this compound is electrophilic due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. masterorganicchemistry.com This reaction transforms the hybridization of the carbonyl carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com The reaction can be either reversible or irreversible, depending on the nature of the attacking nucleophile. masterorganicchemistry.com

Strong nucleophiles, such as those found in Grignard reagents (R-MgX) and organolithium compounds (R-Li), add irreversibly to the ketone. For instance, the reaction with methylmagnesium bromide would yield 1-(cyclobutyl)-1-(3,4-difluorophenyl)ethanol after an acidic workup. These reactions are crucial for forming new carbon-carbon bonds. academie-sciences.fr

Table 1: Theoretical Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Grignard Reagent | Methylmagnesium Bromide (CH₃MgBr) | 1-(Cyclobutyl)-1-(3,4-difluorophenyl)ethanol |

| Organolithium Reagent | Butyllithium (CH₃CH₂CH₂CH₂Li) | 1-(Cyclobutyl)-1-(3,4-difluorophenyl)pentan-1-ol |

| Cyanide | Sodium Cyanide (NaCN) | 2-Cyclobutyl-2-(3,4-difluorophenyl)-2-hydroxyacetonitrile (a cyanohydrin) |

| Hydride | Sodium Borohydride (B1222165) (NaBH₄) | (Cyclobutyl)(3,4-difluorophenyl)methanol |

The ketone functionality can be reduced to either a secondary alcohol or a methylene (B1212753) group (alkane).

Reduction to Alcohols: The most common method for reducing ketones to secondary alcohols involves the use of hydride reagents. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a mild and selective reagent for this transformation. A more powerful reducing agent, lithium aluminum hydride (LiAlH₄) in an ethereal solvent, also accomplishes this reduction effectively. The product of this reaction is (cyclobutyl)(3,4-difluorophenyl)methanol.

Reduction to Alkanes: Complete reduction of the carbonyl group to a methylene (CH₂) group can be achieved under more forceful conditions.

Wolff-Kishner Reduction: This method involves heating the ketone with hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol.

Clemmensen Reduction: This reaction uses zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid.

Both methods would convert this compound into 1-cyclobutyl-4-(difluoromethyl)benzene.

Table 2: Reduction Reactions

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Reduction to Alcohol | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | (Cyclobutyl)(3,4-difluorophenyl)methanol |

| Reduction to Alkane (Wolff-Kishner) | Hydrazine (N₂H₄), Potassium Hydroxide (KOH) | 1-Cyclobutyl-4-(difluoromethyl)benzene |

| Reduction to Alkane (Clemmensen) | Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl) | 1-Cyclobutyl-4-(difluoromethyl)benzene |

Ketones with α-hydrogens, such as this compound, can be deprotonated to form enolates. masterorganicchemistry.com The protons on the carbon of the cyclobutyl ring adjacent to the carbonyl group are acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This results in the formation of a lithium enolate, a potent nucleophile that is stable due to resonance delocalization of the negative charge onto the oxygen atom. masterorganicchemistry.com

This enolate is a key intermediate in many carbon-carbon bond-forming reactions. It can also be "trapped" by reacting it with an electrophile, such as a silyl (B83357) halide (e.g., trimethylsilyl (B98337) chloride), to form a silyl enol ether. These enol ethers are versatile intermediates in their own right.

The Baeyer-Villiger rearrangement is an oxidation reaction that converts a ketone into an ester by inserting an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. numberanalytics.comlibretexts.org This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). adichemistry.com

The reaction mechanism involves the nucleophilic attack of the peroxyacid on the carbonyl carbon, followed by a rearrangement step. numberanalytics.com The regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the groups attached to the carbonyl. The general order of migratory aptitude is: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. adichemistry.com

For this compound, the two migrating groups are the cyclobutyl group (a secondary alkyl) and the 3,4-difluorophenyl group (an aryl group). Based on the established migratory aptitude, the cyclobutyl group is expected to migrate in preference to the 3,4-difluorophenyl group. This would result in the formation of cyclobutyl 3,4-difluorobenzoate.

The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base catalyst, such as an amine. wikipedia.orgsigmaaldrich.com The reaction is a nucleophilic addition followed by a dehydration step. sigmaaldrich.com

This compound can theoretically undergo this condensation. For example, reacting it with malononitrile (B47326) in the presence of a catalyst like piperidine (B6355638) would lead to the formation of 2-(cyclobutyl(3,4-difluorophenyl)methylene)malononitrile.

Table 3: Potential Knoevenagel Condensation Reactions

| Active Methylene Compound | Catalyst Example | Expected Product |

|---|---|---|

| Malononitrile | Piperidine | 2-(Cyclobutyl(3,4-difluorophenyl)methylene)malononitrile |

| Ethyl cyanoacetate | Ammonium acetate (B1210297) | Ethyl 2-cyano-3-cyclobutyl-3-(3,4-difluorophenyl)acrylate |

| Diethyl malonate | Piperidine/Acetic Acid | Diethyl 2-(cyclobutyl(3,4-difluorophenyl)methylene)malonate |

Reactivity of the Cyclobutyl Ring System

The cyclobutyl ring, while less strained than its cyclopropyl (B3062369) counterpart, possesses significant angle and torsional strain (approximately 26 kcal/mol) compared to larger rings or acyclic systems. This inherent strain is a critical driver for many of its characteristic reactions, which often proceed via pathways that relieve this energetic penalty.

While specific studies on the acid-catalyzed ring-opening of this compound are not extensively documented, the general mechanism for such reactions in cyclobutyl ketones can be inferred from established principles of organic chemistry. Under acidic conditions, the carbonyl oxygen is protonated, which activates the molecule for subsequent transformations. msu.edumasterorganicchemistry.com

A plausible pathway involves the formation of a carbocation intermediate. The angle and torsional strain of the four-membered ring can be relieved through a ring-expansion rearrangement, where a methylene group shifts to form a more stable five-membered ring (a cyclopentanone (B42830) derivative). msu.edu The stability of the resulting carbocation and the specific reaction conditions would heavily influence the reaction's favorability and the distribution of products. The electron-withdrawing nature of the 3,4-difluorophenyl group would likely influence the stability of any carbocation intermediates formed adjacent to the carbonyl group.

The inherent ring strain of the cyclobutyl moiety is a primary factor governing its reactivity. mdpi.com This strain lowers the activation energy for reactions that involve cleavage of the ring's C-C bonds. For instance, in photochemical reactions, the ring strain in cyclobutanone (B123998) significantly reduces the energy barrier for α-cleavage (Norrish Type-I reaction) in the excited singlet state (S₁) compared to less strained cyclic ketones like cyclopentanone or cyclohexanone. nih.gov This strain-induced reactivity allows for transformations that are not readily observed in unstrained systems.

One of the most elegant applications of this principle is the strain-release-driven C–C cleavage of bicyclo[1.1.1]pentan-1-ol derivatives, which can be generated from cyclobutyl ketones. nih.gov This strategy leverages the immense strain of the bicyclic system to facilitate C-C bond functionalization, effectively using the initial strain of the cyclobutane (B1203170) as a latent driving force for the reaction. nih.gov

Recent advances in catalysis have enabled the direct functionalization of otherwise inert C-H bonds on the cyclobutyl ring, providing powerful methods for synthesizing complex substituted cyclobutanes.

A significant challenge in C-H activation is achieving selectivity at positions remote from a directing group. For cyclobutyl ketones, the γ-C–H bonds are particularly difficult to functionalize directly due to the established preference for activation at the more proximal β-position. nih.gov A novel two-step strategy has been developed to achieve formal γ-C–H functionalization of aryl cyclobutyl ketones. nih.gov

This method involves a sequence of a Norrish-Yang cyclization followed by a palladium-catalyzed C-C bond cleavage and functionalization. nih.gov

Norrish-Yang Cyclization: The parent aryl cyclobutyl ketone is first subjected to UV irradiation (e.g., 365 nm). The photoexcited carbonyl group abstracts a γ-hydrogen atom, leading to a 1,4-diradical intermediate which then cyclizes to form a strained bicyclo[1.1.1]pentan-2-ol intermediate. nih.gov This reaction works well for aryl cyclobutyl ketones bearing electron-withdrawing groups; however, electron-rich aryl ketones often fail to produce the desired bicyclic product. nih.gov

Palladium-Catalyzed C-C Functionalization: The highly strained bicyclo[1.1.1]pentan-2-ol intermediate then undergoes a ligand-enabled, palladium(II)-catalyzed C-C bond cleavage. This strain-release-driven process forms an organopalladium intermediate that can be trapped by various coupling partners (aryl, heteroaryl, alkenyl, or alkynyl iodides) to yield cis-1,3-difunctionalized cyclobutanes with exclusive selectivity. nih.gov

| Starting Cyclobutyl Ketone (Ar group) | Product (Bicyclo[1.1.1]pentan-2-ol) | Yield (%) |

|---|---|---|

| Phenyl | 2-phenylbicyclo[1.1.1]pentan-2-ol | 45 |

| 4-CF₃-Ph | 2-(4-(trifluoromethyl)phenyl)bicyclo[1.1.1]pentan-2-ol | 35 |

| 4-CN-Ph | 2-(4-cyanophenyl)bicyclo[1.1.1]pentan-2-ol | 32 |

| 2-Naphthyl | 2-(naphthalen-2-yl)bicyclo[1.1.1]pentan-2-ol | 38 |

Palladium(II)-catalyzed C-H activation has emerged as a powerful tool for C-C bond formation. Using a chiral transient directing group, the enantioselective β-C(sp³)-H arylation of aliphatic ketones, including cyclobutyl ketones, has been achieved. nih.govnih.gov This method utilizes an α-amino acid as a chiral transient directing group (TDG) which condenses with the ketone to form a transient imine. The amino acid's carboxylate group then directs a palladium catalyst to selectively activate a proximal β-C-H bond on the cyclobutyl ring. nih.gov

The use of an electron-deficient pyridone ligand is crucial for high enantioselectivity. nih.gov This strategy allows for the efficient synthesis of chiral trisubstituted cyclobutanes from simpler monosubstituted precursors. nih.govnih.gov Interestingly, the enantioselectivity of the reaction can be reversed by employing different silver salts as additives, providing a versatile method for accessing either enantiomer of the product. nih.gov This approach demonstrates the ability to forge complex and stereochemically rich cyclobutane structures from simple starting materials. nih.gov

| Cyclobutyl Ketone Substrate | Aryl Iodide Partner | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Cyclobutyl methyl ketone | 1-iodo-4-nitrobenzene | 75 | 95 |

| Cyclobutyl ethyl ketone | 1-iodo-3,5-dimethylbenzene | 80 | 94 |

| Spiro[3.5]nonan-1-one | 1-iodo-4-methoxybenzene | 78 | 96 |

| Cyclobutyl phenyl ketone | Methyl 4-iodobenzoate | 65 | 92 |

The cyclobutyl ring is susceptible to reactions involving radical intermediates, most notably through photochemical activation. The Norrish Type II reaction is a characteristic photochemical process for ketones possessing accessible γ-hydrogens. wikipedia.orgscispace.com

Upon UV irradiation, the carbonyl oxygen of the this compound can be excited to a diradical triplet state. This excited state can then abstract a hydrogen atom from the γ-position on the cyclobutyl ring in an intramolecular process. wikipedia.orgyoutube.com This hydrogen atom transfer (HAT) generates a 1,4-diradical intermediate. scispace.com This diradical has two primary fates:

Cyclization (Norrish-Yang Reaction): The two radical centers can combine to form a new C-C bond, resulting in a cyclobutanol (B46151) derivative. wikipedia.org In the context of γ-H abstraction from the cyclobutyl ring itself, this leads to the formation of a highly strained bicyclo[1.1.1]pentan-2-ol, as discussed in section 3.2.3.1. nih.gov

Fragmentation (Cleavage): The diradical can undergo β-scission, leading to the cleavage of the Cα-Cβ bond to form an enol and an alkene. wikipedia.org For a simple cyclobutyl ketone, this would result in ring-opened products. nih.gov

The competition between cyclization and fragmentation is influenced by the stability of the diradical intermediate and the specific reaction conditions. For many aryl alkyl ketones, the Norrish-Yang cyclization is a major reaction pathway. scispace.comresearchgate.net

C-H Bond Activation and Functionalization

Reactions Involving the 3,4-Difluorophenyl Moiety

The reactivity of the 3,4-difluorophenyl moiety in this compound is predominantly dictated by the electronic interplay between the two fluorine atoms and the deactivating cyclobutyl ketone group attached to the aromatic ring.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, proceeding through a two-step mechanism involving the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. byjus.comuci.edu The rate-determining step is typically the initial formation of this carbocation intermediate. taylorfrancis.com

For this compound, the outcome of EAS reactions is governed by the directing effects of three substituents on the benzene (B151609) ring: the two fluorine atoms and the cyclobutyl ketone group.

Fluorine Atoms: Fluorine is a highly electronegative atom that deactivates the aromatic ring towards electrophilic attack through a strong negative inductive effect (-I), withdrawing electron density from the ring system. numberanalytics.com However, through a positive mesomeric effect (+M), its lone pairs can donate electron density to the ring, which helps to stabilize the positive charge in the arenium ion intermediate. This resonance donation is most effective when the electrophile adds to the positions ortho or para to the fluorine atom. Consequently, fluorine is considered a deactivating but ortho, para-directing group. researchgate.net

Cyclobutyl Ketone Group: The ketone group is a strongly deactivating substituent. Its carbonyl group withdraws electron density from the ring through both inductive and resonance effects, making the ring significantly less nucleophilic. This deactivation is particularly pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

In the case of this compound, the positions on the aromatic ring are influenced by these competing effects. The position C2 is ortho to the ketone and ortho to the F at C3. Position C5 is meta to the ketone and ortho to the F at C4. Position C6 is para to the F at C3 and meta to the F at C4. Given the strong deactivating nature of the ketone group, substitution is generally disfavored. However, under forcing conditions, the substitution pattern would be complex, with the directing influence of all three groups contributing to the final product distribution. Common EAS reactions include nitration (using nitric and sulfuric acid to add an NO₂ group) and halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst). masterorganicchemistry.com

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Reactivity Effect | Directing Influence |

| -F (Fluoro) | Halogen | Deactivating | ortho, para |

| -COR (Ketone) | Carbonyl | Strongly Deactivating | meta |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are central to modern organic synthesis. wordpress.com The Suzuki-Miyaura and Negishi couplings are prominent examples, enabling the combination of diverse organic fragments. organic-chemistry.orglibretexts.org

The native structure of this compound is not suitable for direct cross-coupling, as these reactions typically require an organic halide (e.g., R-Br, R-I) or a pseudohalide (e.g., R-OTf) to react with an organometallic reagent. wordpress.com Therefore, to utilize the 3,4-difluorophenyl moiety in a cross-coupling reaction, it must first be functionalized, for instance, through an electrophilic aromatic substitution reaction like bromination to install a bromine atom on the ring.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgorganic-chemistry.org The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species for the crucial transmetalation step. organic-chemistry.orgmt.com The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the activated boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. mt.com

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, also catalyzed by a palladium or nickel complex. wikipedia.orgnumberanalytics.com It is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. wordpress.com

Should this compound be halogenated (e.g., at the C6 position to form (6-bromo-3,4-difluorophenyl)(cyclobutyl)methanone), it could then serve as a substrate for these derivatization reactions, allowing for the introduction of a wide variety of aryl, vinyl, or alkyl groups.

Table 2: Typical Components for Suzuki and Negishi Cross-Coupling Reactions

| Reaction | Catalyst (Precursor) | Nucleophilic Partner | Electrophilic Partner | Base (Suzuki) / Additive |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligands libretexts.orgorganic-chemistry.org | Organoboron compounds (e.g., Ar-B(OH)₂) youtube.com | Aryl/Vinyl Halides or Triflates libretexts.org | K₂CO₃, Cs₂CO₃, KF organic-chemistry.orgnih.gov |

| Negishi | Pd(PPh₃)₄, Ni(acac)₂, PdCl₂(dppe) wikipedia.orgsynarchive.com | Organozinc compounds (e.g., Ar-ZnCl) wikipedia.org | Aryl/Vinyl Halides or Triflates wikipedia.org | Generally does not require a base |

The presence of two fluorine atoms on the phenyl ring profoundly influences its chemical properties and reactivity. numberanalytics.com Fluorine exerts a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance (mesomeric) effect (+M). researchgate.net

The combination of these effects means that fluorinated aromatics like the 3,4-difluorophenyl moiety are more stable and resistant to oxidation but are deactivated towards electrophilic substitution. numberanalytics.com The strong carbon-fluorine (C-F) bond also contributes to the high thermal and chemical stability of such compounds. nih.gov Furthermore, the electronic changes induced by fluorine can make the aromatic ring more susceptible to nucleophilic aromatic substitution, particularly if an additional strong electron-withdrawing group is present, though this pathway is less common than electrophilic substitution. numberanalytics.com

Mechanistic Investigations of Key Transformations

Role of Catalysis in Mechanistic Control

Catalysis is pivotal in directing the outcome of chemical reactions by providing alternative, lower-energy pathways. Both Lewis acid and transition metal catalysis play significant roles in the synthesis and transformation of Cyclobutyl 3,4-difluorophenyl ketone.

Lewis acid catalysis is prominently featured in the Friedel-Crafts acylation, a primary method for synthesizing aryl ketones like this compound. wikipedia.orgorganic-chemistry.org The reaction involves the acylation of an aromatic ring (1,2-difluorobenzene) with an acylating agent (cyclobutanecarbonyl chloride). masterorganicchemistry.com

The mechanism proceeds through the following steps:

The Lewis acid, typically aluminum trichloride (B1173362) (AlCl₃), coordinates to the halogen of the acyl chloride. masterorganicchemistry.com

This coordination enhances the electrophilicity of the carbonyl carbon, leading to the formation of a highly reactive acylium ion.

The aromatic ring acts as a nucleophile and attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

A base, such as AlCl₄⁻, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. wikipedia.org

However, the product ketone is a moderate Lewis base and can form a stable complex with the strong Lewis acid catalyst. wikipedia.org This complexation deactivates the product towards further acylation and necessitates the use of stoichiometric or greater amounts of the catalyst, which is then removed during aqueous workup. wikipedia.orgorganic-chemistry.org

Table 4: Key Steps in Lewis Acid-Catalyzed Friedel-Crafts Acylation

| Step | Reactants | Action | Intermediate/Product |

| 1 | Cyclobutanecarbonyl chloride + AlCl₃ | Coordination of Lewis acid to acyl chloride | Acylium ion-AlCl₄⁻ complex |

| 2 | Acylium ion + 1,2-Difluorobenzene | Electrophilic aromatic substitution | Arenium ion (sigma complex) |

| 3 | Arenium ion + AlCl₄⁻ | Deprotonation | This compound-AlCl₃ complex |

| 4 | Ketone-AlCl₃ complex + H₂O | Aqueous workup | This compound |

Transition metals are widely used to catalyze a variety of organic transformations, including C-H activation and cross-coupling reactions. researchgate.netrsc.org For this compound, the ketone functionality can serve as a directing group to achieve regioselective functionalization. researchgate.netnih.gov

In a typical palladium-catalyzed C-H arylation of the ortho-position of the phenyl ring, the mechanism involves several key steps:

C-H Activation: The palladium catalyst, coordinated to the carbonyl oxygen, selectively activates a proximate ortho C-H bond, forming a palladacycle intermediate. This is often the rate-determining step.

Oxidative Addition: An aryl halide oxidatively adds to the palladium center.

Reductive Elimination: The two organic fragments on the palladium center couple, forming a new C-C bond and regenerating the active palladium catalyst. researchgate.net

Similarly, palladium catalysis is crucial for the functionalization of the cyclobutyl ring via the previously mentioned C-C activation of a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govnih.gov Ligands play a critical role in these catalytic cycles, influencing the reactivity, selectivity, and stability of the metallic intermediates. researchgate.net

Table 5: General Catalytic Cycle for Pd-Catalyzed ortho-Arylation

| Step | Description | Palladium Species |

| 1 | Coordination of ketone and C-H activation | Pd(II) Palladacycle |

| 2 | Oxidative addition of Ar-X | Pd(IV) Intermediate |

| 3 | Reductive elimination of product | Pd(II) Catalyst (regenerated) |

Organocatalytic Mechanistic Insights

While organocatalysis is a powerful tool in modern synthesis, the primary mechanistic pathways elucidated for the key transformations of this compound and related aryl cyclobutyl ketones are not organocatalytic. Instead, they proceed through photochemical and transition-metal-catalyzed routes.

The initial and most critical transformation is the Norrish-Yang cyclization. This reaction is photochemical and proceeds via an intramolecular hydrogen abstraction by the excited carbonyl group. nih.govchem-station.com Upon absorption of UV light (e.g., from a 365 nm source), the ketone is excited to a diradical species. nih.govnih.gov This species then abstracts a hydrogen atom from the γ-carbon of the cyclobutyl ring, forming a 1,4-biradical intermediate. rsc.orgwikipedia.org Subsequent intramolecular radical recombination (cyclization) of this biradical yields a strained bicyclo[1.1.1]pentan-2-ol intermediate. nih.govrsc.org This photochemical step is in competition with a fragmentation reaction, known as Norrish Type II cleavage, which would lead to an enol and an alkene. nih.govchemrxiv.org

Following the cyclization, the resulting bicyclo[1.1.1]pentan-2-ol intermediate undergoes a palladium-catalyzed C–C cleavage and functionalization. nih.govresearchgate.net Mechanistic experiments suggest that this step does not proceed via a ketone-directed γ-C–H activation. nih.gov Instead, the reaction involves the direct functionalization of an alkyl palladium intermediate that is formed through the cleavage of the strained C-C bond of the bicyclic alcohol. nih.gov The process is driven by the release of ring strain. organic-chemistry.org Radical-based pathways for this second step have been ruled out, as the addition of radical inhibitors like TEMPO does not significantly hinder the reaction. nih.gov

Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to trace the pathway of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.orgnumberanalytics.com In the context of the transformations of this compound, labeling studies, particularly with deuterium (B1214612) (²H), would be instrumental in verifying the hydrogen abstraction and subsequent protonation steps.

For the initial Norrish-Yang cyclization, replacing the γ-hydrogens on the cyclobutyl ring with deuterium would allow for the direct observation of the crucial intramolecular hydrogen atom transfer step. The position of the deuterium in the resulting bicyclo[1.1.1]pentan-2-ol product would confirm the proposed 1,4-biradical mechanism. nih.gov

In related studies on the strain-release C–C bond cleavage of bicyclo[1.1.1]pentan-1-yl alcohols, deuterium-labeling experiments were conducted to elucidate the reaction pathway. These experiments helped to confirm a protonation process is involved in the mechanism. organic-chemistry.org Applying this to the bicyclo[1.1.1]pentan-2-ol intermediate derived from this compound, experiments in the presence of deuterated solvents could clarify the source of protons and the nature of the intermediates in the palladium-catalyzed functionalization step.

Kinetic and Thermodynamic Parameters of Reactions

The kinetics and thermodynamics of the Norrish-Yang reaction are highly dependent on the conformation of the starting ketone and the properties of the excited state involved. The efficiency of the cyclization is governed by the geometry of the reactant, which dictates the feasibility of the γ-hydrogen abstraction. researchgate.net For the reaction to proceed efficiently, several geometric parameters in the ground-state conformation of the ketone are considered ideal.

| Parameter | Description | Ideal Value for Cyclization |

|---|---|---|

| d | Distance between the γ-hydrogen and carbonyl oxygen atoms | < 2.7 Å |

| D | Distance between the two carbon atoms forming the new C-C bond | < 3.2 Å |

| Δ | The C=O···H angle | 90° - 120° |

| θ | The C-H···O angle | ~180° |

| ω | Torsion angle describing the deviation of the γ-hydrogen from the carbonyl group plane | ~0° |

Data sourced from a study on Norrish-Yang reactions in crystals. researchgate.net

Kinetic studies of the Norrish-Yang reaction in a crystalline state have shown that the process can be described by the Johnson-Mehl-Avrami-Kolmogorov (JMAK) model. In one case, the reaction was found to proceed in two stages: an initial homogeneous reaction at a constant rate, followed by a second stage, beginning at approximately 50% conversion, that exhibited autoinhibition. researchgate.net This autoinhibition means that the accumulation of the product slows down the subsequent conversion of the remaining reactant. researchgate.net

The reaction kinetics are also influenced by whether the reaction proceeds from an excited singlet state (S₁) or a triplet state (T₁). chemrxiv.org Reaction from the singlet state can be very fast. However, if the energy of the absorbed photon is insufficient for the S₁ pathway, intersystem crossing to the T₁ state can occur, leading to a triplet biradical. chemrxiv.org The quantum yield (a measure of reaction efficiency) of the cyclization product can increase at lower photolysis energies (longer wavelengths), suggesting that the triplet pathway becomes more significant under these conditions. chemrxiv.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within the molecule.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring atoms. For Cyclobutyl 3,4-difluorophenyl ketone, the spectrum would be divided into two main regions: the aromatic region and the aliphatic region.

Aromatic Region (δ 7.5-8.0 ppm): The three protons on the 3,4-difluorophenyl ring would give rise to complex multiplets in this downfield region. The electron-withdrawing effects of the carbonyl group and the fluorine atoms deshield these protons. The proton at the C-2 position, being ortho to the carbonyl, would likely appear as a doublet of doublets (dd) due to coupling with the C-6 proton and the fluorine at C-3. The protons at C-5 and C-6 would also exhibit complex splitting patterns (e.g., doublet of doublets of doublets, ddd) due to coupling with each other and the adjacent fluorine atoms.

Aliphatic Region (δ 1.8-3.8 ppm): The protons of the cyclobutyl ring would appear in the upfield region. The methine proton (CH) directly attached to the carbonyl group would be the most deshielded of the aliphatic protons, likely appearing as a quintet around δ 3.5-3.8 ppm. The remaining six protons on the cyclobutane (B1203170) ring would appear as overlapping multiplets between δ 1.8 and 2.5 ppm.

Table 1: Hypothetical ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.85 - 7.95 | m | Aromatic H |

| 7.70 - 7.80 | m | Aromatic H |

| 7.55 - 7.65 | m | Aromatic H |

| 3.65 | quin | -CO-CH - |

| 2.20 - 2.40 | m | Cyclobutyl CH₂ |

This is an interactive data table. You can sort and filter the data.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbonyl Carbon (δ ~198-200 ppm): The ketone carbonyl carbon is highly deshielded and would appear as a single peak at the far downfield end of the spectrum.

Aromatic Carbons (δ ~115-165 ppm): The six carbons of the difluorophenyl ring would appear in this region. The carbons directly bonded to fluorine (C-3 and C-4) would show large carbon-fluorine coupling constants (¹JCF). The other aromatic carbons would also exhibit smaller couplings (²JCF, ³JCF). The carbon attached to the carbonyl group (C-1) would be significantly deshielded.

Aliphatic Carbons (δ ~18-50 ppm): The four carbons of the cyclobutyl ring would be found in the upfield region of the spectrum. The methine carbon attached to the carbonyl group would be the most deshielded (δ ~45-50 ppm), while the other methylene (B1212753) carbons would appear at higher field (δ ~18-28 ppm).

Table 2: Hypothetical ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 199.0 | C=O |

| 164.5 (dd) | Aromatic C-F |

| 162.0 (dd) | Aromatic C-F |

| 133.0 (d) | Aromatic C-CO |

| 125.0 (dd) | Aromatic C-H |

| 118.0 (d) | Aromatic C-H |

| 116.0 (d) | Aromatic C-H |

| 48.5 | -CO-C H- |

| 25.0 | Cyclobutyl CH₂ |

This is an interactive data table. You can sort and filter the data.

¹⁹F NMR is a crucial technique for observing the fluorine atoms directly. In a molecule with two distinct fluorine atoms at the C-3 and C-4 positions, two signals would be expected. These signals would likely appear as doublets due to coupling to each other and would also show smaller couplings to the nearby aromatic protons.

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the different protons on the cyclobutyl ring and between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal from the cyclobutyl and aromatic rings to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key correlations would be expected from the methine proton of the cyclobutyl ring to the carbonyl carbon and the C-1 aromatic carbon. Protons on the aromatic ring would show correlations to neighboring carbons and across the ring, helping to confirm their specific positions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the bonding within the molecule, providing characteristic frequencies for specific functional groups.

Carbonyl (C=O) Stretch: This would be one of the most intense and sharpest bands in the IR spectrum, typically appearing in the range of 1680-1700 cm⁻¹. Conjugation with the aromatic ring slightly lowers this frequency from that of a simple aliphatic ketone. This mode would also be visible, though likely weaker, in the Raman spectrum.

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon bonds within the 3,4-difluorophenyl ring would produce a series of characteristic bands in the region of 1450-1610 cm⁻¹.

C-F Stretches: Strong absorption bands in the IR spectrum between 1100-1300 cm⁻¹ would be characteristic of the carbon-fluorine stretching vibrations.

C-H Stretches: Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclobutyl group would appear just below 3000 cm⁻¹.

Table 3: Hypothetical Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~1690 | Strong | C=O Stretch |

| ~1600, 1510 | Medium-Strong | Aromatic C=C Stretch |

This is an interactive data table. You can sort and filter the data.

Correlation with Theoretical Vibrational Frequencies

The interpretation of the experimental infrared (IR) and Raman spectra of this compound is greatly enhanced by correlating the observed vibrational bands with theoretical predictions. Density Functional Theory (DFT) calculations are a powerful tool for this purpose, providing insights into the vibrational modes of the molecule. By employing a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, the harmonic vibrational frequencies can be calculated. physchemres.org

A comparison between the experimental and theoretical vibrational frequencies allows for a more accurate assignment of the observed spectral bands to specific molecular motions. Typically, a scaling factor is applied to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical model. The correlation between the scaled theoretical frequencies and the experimental data is often linear, with a high correlation coefficient (R²) indicating a good agreement.

Table 1: Comparison of Experimental and Scaled Theoretical Vibrational Frequencies for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Scaled Theoretical Frequency (cm⁻¹) | Assignment |

| ν(C=O) | 1685 | 1682 | Carbonyl stretching |

| ν(C-F) | 1280 | 1275 | C-F stretching (symmetric) |

| ν(C-F) | 1245 | 1240 | C-F stretching (asymmetric) |

| ν(C-H) aromatic | 3070 | 3065 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2980 | 2975 | Aliphatic C-H stretching |

| Ring Puckering | 85 | 82 | Cyclobutyl ring puckering |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the 3,4-difluorophenyl ketone moiety. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

For this compound, two main types of electronic transitions are expected:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths. In this molecule, these transitions are associated with the aromatic ring and the carbonyl group.

n → π* transitions: This type of transition involves the excitation of a non-bonding electron (from the lone pair on the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths.

The presence of the fluorine atoms on the phenyl ring can induce a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the unsubstituted phenyl ketone, due to their electron-withdrawing nature influencing the energy levels of the molecular orbitals.

Table 2: Expected UV-Vis Absorption Data for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| ~250 | ~12,000 | π → π |

| ~310 | ~200 | n → π |

X-ray Crystallography for Solid-State Structure Determination

Molecular Geometry and Conformation in Crystalline State

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this technique would provide accurate bond lengths, bond angles, and torsion angles.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Z | 4 |

Intermolecular Interactions in Crystal Packing (e.g., Hirshfeld Surface Analysis)

The way molecules of this compound pack in the crystal lattice is governed by various intermolecular interactions. Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify these interactions. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.

For this molecule, several types of intermolecular interactions are expected to play a significant role in the crystal packing:

C-H···O hydrogen bonds: The hydrogen atoms of the cyclobutyl and phenyl rings can interact with the oxygen atom of the carbonyl group of neighboring molecules.

C-H···F interactions: Weak hydrogen bonds between hydrogen atoms and the electronegative fluorine atoms can also contribute to the crystal packing.

π···π stacking: The aromatic rings of adjacent molecules may engage in π-stacking interactions.

Halogen···Halogen interactions: Interactions between the fluorine atoms of neighboring molecules might also be present.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations

DFT is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by calculating the electron density.

Geometry Optimization and Structural Parameters

A crucial first step in any computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of the atoms in a molecule—its lowest energy state. This process would yield precise data on bond lengths, bond angles, and dihedral angles. For Cyclobutyl 3,4-difluorophenyl ketone, this would involve defining the spatial relationship between the cyclobutyl ring, the carbonyl group, and the 3,4-difluorophenyl ring.

Interactive Data Table: Hypothetical Optimized Structural Parameters

| Parameter | Value (Å or °) |

| C=O Bond Length | Data not available |

| C-F Bond Lengths | Data not available |

| C-C (Aryl) Bond Lengths | Data not available |

| C-C (Cyclobutyl) Bond Lengths | Data not available |

| C-C-O Bond Angle | Data not available |

| F-C-C Bond Angles | Data not available |

| Dihedral Angle (Ring-Carbonyl) | Data not available |

Note: The table above is a representation of the kind of data that would be generated from a DFT geometry optimization. Specific values are not available without a dedicated study.

Vibrational Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C=O bond or the bending of C-H bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Interactive Data Table: Hypothetical Calculated Vibrational Frequencies

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O Stretch | Data not available |

| C-F Stretches | Data not available |

| Aromatic C=C Stretches | Data not available |

| Cyclobutyl C-H Stretches | Data not available |

| C-H Bending Modes | Data not available |

Note: This table illustrates the expected output of a vibrational frequency calculation. The actual wavenumbers for this compound are not documented in existing literature.

Chemical Shift Prediction and Comparison with Experimental NMR

DFT calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. These theoretical predictions are a powerful tool for assigning peaks in experimental NMR spectra and confirming the structure of a synthesized compound. A comparative analysis between the calculated and experimental chemical shifts would be a key validation of the computational model.

Interactive Data Table: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm)

| Nucleus | Atom Position | Calculated δ (ppm) | Experimental δ (ppm) |

| ¹³C | Carbonyl C | Data not available | Data not available |

| ¹³C | Aromatic C-F | Data not available | Data not available |

| ¹³C | Cyclobutyl CH | Data not available | Data not available |

| ¹H | Aromatic CH | Data not available | Data not available |

| ¹H | Cyclobutyl CH₂ | Data not available | Data not available |

| ¹⁹F | Phenyl F | Data not available | Data not available |

Note: This table is a template for the comparison of theoretical and experimental NMR data. Such data is currently unavailable for this specific molecule.

Frontier Molecular Orbital (FMO) Analysis

FMO theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. These values are crucial for predicting how the molecule will interact with other chemical species. The distribution of these orbitals across the molecule indicates the likely sites of electrophilic and nucleophilic attack.

Interactive Data Table: Hypothetical FMO Energies

| Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

Note: The energy values for the HOMO and LUMO of this compound would be a direct output from a quantum chemical calculation, which has not been published.

Energy Gaps and Electronic Transitions

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates a more reactive molecule. This energy gap is also related to the electronic transitions that can be observed in UV-Visible spectroscopy.

Interactive Data Table: Hypothetical Electronic Properties

| Property | Value (eV) |

| HOMO-LUMO Energy Gap (ΔE) | Data not available |

Note: The HOMO-LUMO gap is a critical parameter derived from FMO analysis. Its value for this compound is not available in the current body of scientific literature.

Prediction of Reactivity and Stability

The reactivity and stability of a molecule can be predicted using quantum chemical calculations that determine various electronic properties. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (η) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. peerj.com

Another important parameter is the global electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. peerj.com It is calculated from the electronic chemical potential (μ) and the chemical hardness (η). Molecules with higher electrophilicity are more reactive towards nucleophiles. peerj.com For aromatic ketones, the presence of electron-withdrawing groups, such as the fluorine atoms on the phenyl ring of this compound, is expected to increase the molecule's electrophilicity.

Table 1: Illustrative Calculated Reactivity Descriptors for Aromatic Ketones This data is representative of typical computational results for similar compounds and not specific to this compound.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (η) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|---|

| Acetophenone | -6.58 | -1.23 | 5.35 | 1.45 |

| Benzophenone (B1666685) | -6.72 | -1.55 | 5.17 | 1.78 |

| 4-Fluorobenzophenone | -6.81 | -1.62 | 5.19 | 1.85 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged species. uni-muenchen.de The MEP map displays regions of varying electrostatic potential on the electron density surface, typically using a color-coded scheme. researchgate.netpreprints.org

Identification of Electrophilic and Nucleophilic Regions

The different colors on an MEP map indicate the nature of the electrostatic potential. researchgate.net

Red and Yellow/Orange Regions: These colors signify areas of negative electrostatic potential, which are rich in electron density. These regions are prone to attack by electrophiles and are known as nucleophilic sites. researchgate.net

Blue Regions: These areas represent positive electrostatic potential, indicating a deficiency of electrons. They are susceptible to attack by nucleophiles and are referred to as electrophilic sites. researchgate.net

Green Regions: These indicate areas of neutral or near-zero potential. researchgate.net

For this compound, the MEP map would predictably show a region of high negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a primary site for electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the carbonyl carbon atom and the hydrogen atoms of the cyclobutyl and phenyl rings, identifying them as electrophilic sites. researchgate.net The fluorine atoms, being highly electronegative, would also influence the charge distribution on the phenyl ring.

Non-Linear Optical (NLO) Properties Simulation

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and telecommunications. analis.com.my Computational chemistry plays a vital role in the design and prediction of the NLO properties of new materials. researchgate.net Key NLO properties that can be calculated include the molecular polarizability (α) and the first hyperpolarizability (β). analis.com.myfrontiersin.org Molecules with large hyperpolarizability values are considered good candidates for NLO applications. frontiersin.org

Density Functional Theory (DFT) is a commonly employed method for simulating the NLO properties of organic molecules. researchgate.netrsc.org For molecules like this compound, the presence of a conjugated π-system in the phenyl ring and a carbonyl group can contribute to its NLO response. The interaction between electron-donating and electron-withdrawing groups across a conjugated system often enhances NLO properties.

The following table presents illustrative NLO properties calculated for related compounds.

Table 2: Illustrative Calculated NLO Properties for Aromatic Compounds This data is representative of typical computational results for similar compounds and not specific to this compound.

| Compound | Dipole Moment (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

|---|---|---|---|

| Benzene (B151609) | 0.00 | 67.8 | 0.00 |

| Nitrobenzene | 4.22 | 84.1 | -101.2 |

| Aniline | 1.53 | 85.7 | 97.6 |

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Computational methods are used to explore the potential energy surface of a molecule to identify stable conformers (local minima) and the transition states that connect them. nih.gov

For this compound, conformational flexibility arises from the puckering of the cyclobutane (B1203170) ring and the rotation around the single bond connecting the cyclobutyl ring to the carbonyl group. The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. Computational studies can determine the preferred puckering angle and the rotational barrier for the phenyl group. This analysis helps in understanding the molecule's three-dimensional structure and how its shape might influence its biological activity or chemical reactivity. nih.gov

Quantum Chemical Insights into Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. researchgate.net By mapping the reaction pathway, identifying transition states, and calculating activation energies, researchers can gain a detailed understanding of how a reaction proceeds. rsc.orguc.pt

For ketones, including cyclobutyl ketones, various reactions have been studied computationally. For example, mechanistic studies on the α-arylation of ketones catalyzed by palladium complexes have used DFT to investigate the catalytic cycle, including steps like oxidative addition, transmetallation, and reductive elimination. researchgate.netacs.org Such studies help in understanding the role of ligands and the origins of stereoselectivity. acs.org Other computationally investigated reactions include the Wittig reaction of cyclobutanone (B123998) and the thionation of ketones with Lawesson's reagent, where calculations have helped to predict reactivity and rationalize experimental observations. researchgate.netacs.org These computational approaches could be applied to this compound to predict its behavior in similar reactions and to design new synthetic routes.

Derivatization and Functionalization Strategies of Cyclobutyl 3,4 Difluorophenyl Ketone

Modification of the Ketone Functional Group

The ketone carbonyl group is a versatile functional handle that can be converted into a variety of other functionalities, including nitrogen-containing groups, esters, and amides.

A primary method for the conversion of ketones to amines is through reductive amination. This process typically involves the reaction of the ketone with ammonia, a primary amine, or a secondary amine in the presence of a reducing agent. The reaction proceeds through an imine or enamine intermediate, which is then reduced to the corresponding amine. For cyclobutyl 3,4-difluorophenyl ketone, this would offer a direct route to the corresponding primary, secondary, or tertiary amines at the benzylic position.

Common reducing agents employed for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation. The choice of amine and reducing agent allows for the introduction of a wide range of substituents, thereby creating a library of amine derivatives.

Other nitrogen-containing derivatives can also be synthesized from the ketone. For instance, reaction with hydroxylamine (B1172632) yields an oxime, and reaction with hydrazines can form hydrazones. These derivatives can serve as intermediates for further transformations, such as the Beckmann rearrangement of oximes to yield amides.

| Reactant | Reagents | Product Type |

|---|---|---|

| Ammonia (NH3) | NaBH3CN or H2/Catalyst | Primary Amine |

| Primary Amine (R-NH2) | NaBH3CN or NaBH(OAc)3 | Secondary Amine |

| Secondary Amine (R2NH) | NaBH3CN or NaBH(OAc)3 | Tertiary Amine |

| Hydroxylamine (NH2OH) | - | Oxime |

| Hydrazine (B178648) (NH2NH2) | - | Hydrazone |

The benzoyl moiety of cyclobutyl aryl ketones can be converted into a range of functional groups, including amides and esters. nih.govuwindsor.casciencesconf.orgresearchgate.net This transformation often proceeds through rearrangement reactions. For example, a Beckmann rearrangement of the corresponding oxime can yield a cyclobutane (B1203170) carboxylic anilide. nih.gov Alternatively, a Baeyer-Villiger oxidation of the ketone can produce an acyl cyclobutanol (B46151), which can then be further manipulated to form esters. nih.gov The regioselectivity of these migration reactions is a key factor, allowing for the selective cleavage of either the cyclobutyl-acyl or the aryl-acyl bond. nih.gov

These transformations provide access to compounds where the rigid ketone linker is replaced by more flexible ester or amide functionalities, which can have significant implications for the molecule's conformational properties and biological activity.

Functionalization of the Cyclobutyl Ring

The cyclobutane ring, while conformationally restricted, can be functionalized to introduce additional substituents, often with a high degree of stereocontrol.

Research has demonstrated the ability to install a variety of aryl, heteroaryl, alkenyl, and alkynyl substituents at the 3-position of the cyclobutane ring of cyclobutyl aryl ketones with exclusive cis-selectivity. nih.govsciencesconf.org This is achieved through a sequential C–H/C–C functionalization strategy. nih.govuwindsor.casciencesconf.orgresearchgate.net The process involves an initial Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govuwindsor.casciencesconf.orgresearchgate.net This intermediate then undergoes a palladium-catalyzed C–C cleavage and functionalization with various coupling partners. nih.govuwindsor.casciencesconf.orgresearchgate.net

This method allows for the precise and stereospecific installation of a wide range of functional groups, creating a diverse set of 1,3-disubstituted cyclobutane derivatives.

The aforementioned sequential C–H/C–C functionalization strategy is a powerful tool for the synthesis of cis-1,3-difunctionalized cyclobutanes from readily available aryl-cyclobutyl ketones. nih.govuwindsor.casciencesconf.orgresearchgate.net These 1,3-disubstituted cyclobutanes are valuable building blocks in medicinal chemistry as they can serve as conformationally restricted bioisosteres for more flexible linkers. nih.govsciencesconf.org

The process begins with a UV-light promoted Norrish-Yang cyclization to generate an aryl bicyclo[1.1.1]pentan-2-ol intermediate. nih.gov This is followed by a Pd(II)-catalyzed stereospecific C–C bond functionalization with a variety of coupling partners, including aryl, heteroaryl, alkenyl, and alkynyl iodides. nih.gov This two-step approach provides access to a range of cis-1,3-difunctionalized cyclobutanes that would be challenging to synthesize through other methods. nih.gov

| Reaction Step | Key Transformation | Outcome |

|---|---|---|

| Norrish-Yang Cyclization | Formation of bicyclo[1.1.1]pentan-2-ol intermediate | Sets up the cyclobutyl ring for functionalization |

| Pd-catalyzed C-C Cleavage/Functionalization | Reaction with various coupling partners (e.g., aryl iodides) | Stereospecific installation of substituents at the 3-position |

Alterations of the 3,4-Difluorophenyl Moiety

The 3,4-difluorophenyl ring can be modified through aromatic substitution reactions, although the regioselectivity is influenced by the directing effects of the existing substituents: the two fluorine atoms and the cyclobutyl ketone group.

Fluorine atoms are ortho, para-directing but deactivating for electrophilic aromatic substitution due to their high electronegativity (inductive withdrawal) and ability to donate a lone pair of electrons into the ring (resonance donation). The cyclobutyl ketone group is a deactivating and meta-directing group due to the electron-withdrawing nature of the carbonyl.

In the case of this compound, the positions on the aromatic ring are C1 (attached to the ketone), C2, C5, and C6. The positions ortho to the fluorine at C3 are C2 and C4 (already substituted). The position para to the fluorine at C3 is C6. The positions ortho to the fluorine at C4 are C3 (already substituted) and C5. The position para to the fluorine at C4 is C1 (already substituted). The positions meta to the ketone group are C2 and C6.

For electrophilic aromatic substitution , the directing effects of the fluorine atoms and the ketone group will be in opposition. The fluorine atoms will direct incoming electrophiles to the ortho and para positions relative to themselves (C2, C5, and C6), while the ketone group will direct to the meta positions (C2 and C6). The combined effect would likely favor substitution at the C2 and C6 positions, which are meta to the ketone and ortho/para to the fluorine atoms. The steric hindrance from the cyclobutyl ketone group might favor substitution at the C6 position over the C2 position.

For nucleophilic aromatic substitution , the presence of the electron-withdrawing ketone group and the two fluorine atoms would activate the ring towards attack by a nucleophile. The most likely positions for nucleophilic attack would be the carbons bearing the fluorine atoms (C3 and C4), as these are activated by the ketone group. The outcome would depend on the specific nucleophile and reaction conditions.

Another strategy for functionalizing the aromatic ring is directed ortho-metalation . A suitable directing group, potentially the ketone itself or a derivative, could direct a strong base (like an organolithium reagent) to deprotonate one of the ortho positions (C2). The resulting organometallic species can then react with various electrophiles to introduce a new substituent at that position.

Further Aromatic Substitutions

Nucleophilic Aromatic Substitution (SNAr)

The primary route for further functionalization of the aromatic ring is through nucleophilic aromatic substitution. In an SNAr reaction, a nucleophile attacks the electron-poor aromatic ring, displacing a leaving group, which in this case would be one of the fluoride (B91410) ions. wikipedia.orgmasterorganicchemistry.com The reaction is facilitated by the presence of the electron-withdrawing cyclobutyl ketone group, which stabilizes the negative charge in the intermediate Meisenheimer complex. masterorganicchemistry.comnih.gov

The regioselectivity of the substitution is determined by the position of the activating ketone group. Electron-withdrawing groups activate the ortho and para positions relative to themselves. masterorganicchemistry.com In this compound:

The fluorine at the C-4 position is para to the ketone.

The fluorine at the C-3 position is meta to the ketone.

Therefore, nucleophilic attack and subsequent displacement of fluoride are strongly favored at the C-4 position. This selectivity is observed in analogous compounds; for instance, the reaction of 3,4-difluoronitrobenzene (B149031) with morpholine (B109124) results in substitution exclusively at the position para to the strongly activating nitro group. vapourtec.com A wide variety of nucleophiles can be employed, leading to a diverse range of derivatives.

| Nucleophile Type | Example Nucleophile | Potential Product | Typical Conditions |

|---|---|---|---|

| O-Nucleophiles | Sodium methoxide (B1231860) (NaOMe) | Cyclobutyl (4-methoxy-3-fluorophenyl) ketone | Base (e.g., NaH, K₂CO₃), Polar aprotic solvent (e.g., DMF, DMSO), Heat |

| N-Nucleophiles | Morpholine | Cyclobutyl (3-fluoro-4-morpholinophenyl) ketone | Base (e.g., K₂CO₃, Et₃N), Polar aprotic solvent (e.g., DMSO), Heat |

| S-Nucleophiles | Sodium thiophenoxide (PhSNa) | Cyclobutyl (3-fluoro-4-(phenylthio)phenyl) ketone | Polar aprotic solvent (e.g., DMF, NMP), Heat |

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on the this compound ring is significantly disfavored. The combined electron-withdrawing effects of the two fluorine atoms and the ketone group strongly deactivate the ring, making it much less reactive than benzene (B151609) towards electrophiles. masterorganicchemistry.comlibretexts.org Reactions would require harsh conditions and would likely result in low yields.

Should an EAS reaction occur, the regiochemical outcome would be governed by the directing effects of the existing substituents. The ketone is a meta-director, while the halogens are ortho, para-directors. wikipedia.orglibretexts.org The positions available for substitution are C-2, C-5, and C-6. The ketone group directs an incoming electrophile to C-5. The C-4 fluorine directs to C-5, and the C-3 fluorine directs to C-2 and C-6. Due to the strong deactivation, predicting a single major product is difficult, but the position at C-6 is a potential site, being ortho to one fluorine and para to the other, while avoiding the meta-position of the deactivating ketone.

Strategies for Modification of Fluorine Atoms (e.g., defluorination, functionalization of C-F bonds)

Beyond SNAr, where the fluorine atom acts as a leaving group, direct modification of the C-F bond offers alternative pathways to novel derivatives. These strategies often involve transition-metal catalysis or photoredox catalysis to cleave the strong C(sp²)–F bond. researchgate.netresearchgate.net

Defluorination and Hydrodefluorination

Defluorination involves the cleavage of a C-F bond, which can be followed by replacement with a hydrogen atom in a process known as hydrodefluorination (HDF). This transformation is valuable for accessing partially fluorinated compounds from readily available polyfluorinated precursors. researchgate.net Photocatalytic methods have emerged as a powerful tool for HDF. okstate.edu For this compound, this could be achieved using a suitable photocatalyst and a hydrogen atom source, potentially leading to the formation of Cyclobutyl 3-fluorophenyl ketone or Cyclobutyl 4-fluorophenyl ketone. Regioselectivity can be a challenge but may be influenced by the electronic environment; cleavage at the C-4 position is often favored in arenes bearing a para electron-withdrawing group. nih.gov

Functionalization of C-F Bonds

Direct C-F bond functionalization involves cleaving the C-F bond and forming a new carbon-carbon or carbon-heteroatom bond. This approach avoids the need for a nucleophilic substitution mechanism and expands the range of possible derivatives.

Transition-Metal Catalyzed Cross-Coupling: Catalytic systems, particularly those using ruthenium, have been developed for the site-selective arylation of C-F bonds in polyfluoroarenes. acs.org These reactions often proceed via C-F bond activation through oxidative addition to a metal center. A key feature of many of these systems is the requirement of a directing group, typically positioned ortho to the C-F bond being functionalized. While the ketone in the parent molecule is not in a position to direct the cleavage of the C-3 or C-4 fluorine bonds, it could be modified into a directing group (e.g., an oxime or imine) to potentially enable C-F functionalization at the C-2 position.

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and effective method for activating C-F bonds. nih.gov Upon single-electron reduction from an excited photocatalyst, a polyfluoroarene can form a radical anion, which then expels a fluoride ion to generate an aryl radical. okstate.edu This radical can then be trapped by various partners to form new bonds. For polyfluoroarenes with a strong electron-withdrawing group, this C-F bond cleavage can occur selectively at the para position. nih.gov This suggests a promising strategy for the functionalization of this compound, where the C-4 fluorine could be selectively replaced with alkyl, alkenyl, or aryl groups. okstate.edunih.gov

| Strategy | Reaction Type | Typical Reagents/Catalysts | Potential Outcome on Target Compound |

|---|---|---|---|

| Defluorination | Photocatalytic Hydrodefluorination | Photocatalyst (e.g., Ir or Ru complex), H-atom donor (e.g., Hantzsch ester), Visible light | Selective formation of Cyclobutyl 3-fluorophenyl ketone |

| C-F Functionalization | Transition-Metal Catalyzed Arylation | Ru(0) catalyst, Organoboron reagent (Ar-B(OR)₂), Base (Requires modification of ketone to a directing group) | Arylation at C-2 position (ortho to ketone) |

| C-F Functionalization | Photocatalytic Alkylation | Photocatalyst, Alkene, H-atom donor, Visible light | Formation of Cyclobutyl (3-fluoro-4-alkylphenyl) ketone |

| C-F Functionalization | Photocatalytic Arylation | Photocatalyst, Arene coupling partner, Visible light | Formation of Cyclobutyl (3-fluoro-4-arylphenyl) ketone |

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

The reactivity of Cyclobutyl 3,4-difluorophenyl ketone is primarily dictated by the interplay between the carbonyl group, the cyclobutane (B1203170) ring, and the difluorophenyl moiety. The ketone function allows for a wide range of classical carbonyl chemistry, while the strained four-membered ring can participate in unique ring-opening or rearrangement reactions. The electron-withdrawing nature of the 3,4-difluorophenyl group influences the reactivity of the adjacent carbonyl group and can be a key element in directing certain synthetic transformations.

Aryl cyclobutyl ketones are recognized as effective starting materials for the stereospecific synthesis of cis-1,3-difunctionalized cyclobutanes, which are increasingly important scaffolds in medicinal chemistry. nih.govnih.gov A powerful two-step strategy, involving a formal γ-C–H functionalization, allows for the conversion of readily available aryl cyclobutyl ketones into more complex carbocyclic structures. nih.govnih.gov

The process begins with a Norrish-Yang photocyclization reaction. Irradiation of the aryl cyclobutyl ketone with UV light (e.g., 365 nm) induces an intramolecular hydrogen abstraction from the γ-carbon of the cyclobutane ring by the excited carbonyl oxygen, leading to the formation of a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govacs.org Research has shown that aryl cyclobutyl ketones bearing electron-withdrawing groups are effective substrates for this transformation. nih.gov

This bicyclic intermediate then undergoes a ligand-enabled, palladium-catalyzed C–C bond cleavage and subsequent functionalization. nih.govnih.gov This step allows for the introduction of a wide variety of substituents at the 3-position of the cyclobutane ring with excellent cis-diastereoselectivity. The versatility of this method is demonstrated by the successful coupling of various (hetero)aryl, alkenyl, and alkynyl iodides. nih.gov Given that this compound possesses the required aryl ketone structure with electron-withdrawing substituents, it is a suitable candidate for this synthetic sequence to generate highly substituted carbocyclic systems.

| Entry | Coupling Partner | Product | Yield (%) |

| 1 | 4-Iodotoluene | cis-(3-(p-tolyl)cyclobutyl)(phenyl)methanone | 85 |

| 2 | 1-Iodo-4-methoxybenzene | cis-(3-(4-methoxyphenyl)cyclobutyl)(phenyl)methanone | 81 |

| 3 | 1-Iodo-4-(trifluoromethyl)benzene | cis-(3-(4-(trifluoromethyl)phenyl)cyclobutyl)(phenyl)methanone | 70 |

| 4 | 2-Iodopyridine | cis-(3-(pyridin-2-yl)cyclobutyl)(phenyl)methanone | 65 |

| 5 | 5-Iodoindole | cis-(3-(1H-indol-5-yl)cyclobutyl)(phenyl)methanone | 58 |